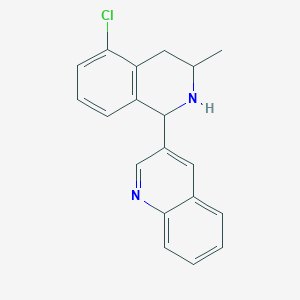
4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of 4-methoxybenzaldehyde with 4,4,4-trifluoro-1-phenylbut-2-en-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in cell proliferation and apoptosis, such as B-RAF and EGFR kinases.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways that regulate cell growth and survival, leading to its potential antitumor effects.
Comparación Con Compuestos Similares
- 4,4,4-Trifluoro-2-(4-chlorophenyl)-1-phenylbut-2-en-1-one
- 4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one
- 4,4,4-Trifluoro-2-(4-hydroxyphenyl)-1-phenylbut-2-en-1-one
Comparison: Compared to these similar compounds, 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one exhibits unique properties due to the presence of the methoxy group.
Propiedades
Número CAS |
921932-39-0 |
|---|---|
Fórmula molecular |
C17H13F3O2 |
Peso molecular |
306.28 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H13F3O2/c1-22-14-9-7-12(8-10-14)15(11-17(18,19)20)16(21)13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
QYKVZHWCZKMXFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B12634357.png)


![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)
![5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12634384.png)
![N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate](/img/structure/B12634397.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)

![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)
![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)
